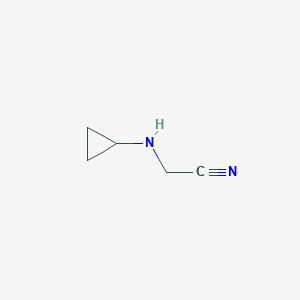
2-(Cyclopropylamino)acetonitrile
Übersicht
Beschreibung
2-(Cyclopropylamino)acetonitrile is a chemical compound with the molecular weight of 96.13 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H8N2/c6-3-4-7-5-1-2-5/h5,7H,1-2,4H2 . This indicates that the molecule consists of 5 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, acetonitrile has been used as an important intermediate in organic synthesis . It has been used as a raw material for C2 cyclization .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
2-(Cyclopropylamino)acetonitrile, as a chemical entity, plays a role in the synthesis and catalytic processes of organic compounds. The cyclopropenium ion, similar in structure, has been utilized as an efficient organocatalyst for the Beckmann rearrangement of various ketoximes to the corresponding amides/lactams, demonstrating the potential utility of cyclopropyl-containing compounds in catalysis (Srivastava et al., 2010). This highlights the broader relevance of cyclopropylamino compounds in facilitating chemical transformations.
Advanced Material Development
Cyclopropylamino derivatives have been explored for their unique properties in material science. For instance, the study of polymorphs of 2-(perfluorophenyl)-2-(phenylamino)acetonitrile showcases the conformational flexibility and uncommon packing modes of such compounds, which could have implications for designing materials with specific crystalline properties (Laubenstein et al., 2016).
Green Chemistry Applications
In the realm of sustainable and green chemistry, efforts have been made to safely and effectively utilize reactive diazo compounds, such as diazo acetonitrile, in synthetic chemistry. These efforts include the development of slow-release protocols for the generation of diazo compounds, enabling their application in cyclopropanation and cyclopropenation reactions. This approach offers a safer, scalable method for synthesizing cyclopropyl nitriles, demonstrating the potential environmental and safety benefits of innovative synthetic strategies (Hock et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial applications are critical in addressing the growing concern of antibiotic resistance. Cyclopropylamino derivatives, such as those generated from acetonitrile, have been investigated for their potential antimicrobial properties. The electrogenerated synthesis of certain cyclopropylamino compounds and their subsequent testing against various bacteria types represent an exploratory step into their utility in combating microbial infections (Hamrouni et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(cyclopropylamino)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-3-4-7-5-1-2-5/h5,7H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDQBPDUZVGCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate](/img/structure/B3258700.png)










